molecular formula C27H45N5O11 B12764946 Einecs 264-461-1 CAS No. 63785-78-4

Einecs 264-461-1

Cat. No.: B12764946
CAS No.: 63785-78-4
M. Wt: 615.7 g/mol
InChI Key: UUIPJJNSAPJBTC-UHFFFAOYSA-N
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Description

Einecs 264-461-1, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers, making it a valuable component in the chemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs in an aqueous medium at a temperature of around 50-60°C. The product is then purified through recrystallization from an appropriate solvent, such as methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes continuous monitoring of temperature, pressure, and reactant concentrations. The final product is often dried and packaged in a controlled environment to prevent contamination and degradation.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can initiate various polymerization reactions, including:

    Addition Polymerization: The free radicals react with monomers, such as styrene or acrylonitrile, to form polymers.

    Copolymerization: The compound can also initiate copolymerization reactions between different monomers, resulting in copolymers with unique properties.

Common Reagents and Conditions

    Reagents: Monomers like styrene, acrylonitrile, and methyl methacrylate.

    Conditions: The reactions typically occur at elevated temperatures (around 70-90°C) and may require the presence of solvents like toluene or benzene.

Major Products

The major products formed from these reactions are polymers and copolymers, which have applications in various industries, including plastics, textiles, and coatings.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) is extensively used in scientific research due to its ability to generate free radicals. Some of its applications include:

    Polymer Chemistry: Used as a radical initiator in the synthesis of various polymers and copolymers.

    Material Science: Employed in the development of new materials with specific properties, such as hydrogels and nanocomposites.

    Biology and Medicine: Utilized in the study of radical-induced processes and the development of drug delivery systems.

    Industry: Applied in the production of plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to form free radicals. These radicals can then initiate polymerization reactions by reacting with monomers. The molecular targets include the double bonds in monomers, which are broken to form new covalent bonds, leading to the formation of polymers.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Peroxide: Another radical initiator used in polymerization reactions.

    Potassium Persulfate: Commonly used in emulsion polymerization.

    Azobisisobutyronitrile: A similar compound with slightly different properties.

Uniqueness

2,2’-azobis(2-methylpropionitrile) is unique due to its high efficiency in initiating polymerization reactions and its ability to decompose at relatively low temperatures. This makes it suitable for a wide range of applications in both research and industry.

Properties

CAS No.

63785-78-4

Molecular Formula

C27H45N5O11

Molecular Weight

615.7 g/mol

IUPAC Name

N-[6-(aminomethyl)-2-[4,6-diacetamido-3-[4-[acetyl(methyl)amino]-3,5-dihydroxy-5-methyloxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]acetamide

InChI

InChI=1S/C27H45N5O11/c1-12(33)29-17-8-7-16(10-28)41-25(17)42-22-18(30-13(2)34)9-19(31-14(3)35)23(20(22)37)43-26-21(38)24(32(6)15(4)36)27(5,39)11-40-26/h7,17-26,37-39H,8-11,28H2,1-6H3,(H,29,33)(H,30,34)(H,31,35)

InChI Key

UUIPJJNSAPJBTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC=C(OC1OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)N(C)C(=O)C)O)NC(=O)C)NC(=O)C)CN

Origin of Product

United States

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